molecular formula C18H18N2O3S3 B2518198 N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(phenylsulfonyl)propanamide CAS No. 1421508-98-6

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(phenylsulfonyl)propanamide

Cat. No.: B2518198
CAS No.: 1421508-98-6
M. Wt: 406.53
InChI Key: GZUNNKNMCIGLMZ-UHFFFAOYSA-N
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Description

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(phenylsulfonyl)propanamide (CAS 1421508-98-6) is an organic compound with the molecular formula C18H18N2O3S3 and a molecular weight of 406.5 . This chemical features a thiazole ring, a privileged scaffold in medicinal chemistry known for contributing to a wide spectrum of pharmacological activities. The thiazole moiety is a versatile heterocycle present in numerous FDA-approved drugs and bioactive molecules, and it remains a focus of intensive research for developing new therapeutic agents . Structurally, this compound incorporates a thiophene-substituted thiazole core linked to a phenylsulfonyl group via a propanamide chain. Compounds bearing sulfonamide and thiazole functionalities are of significant interest in chemical biology and drug discovery research. For instance, structurally related sulfonamide-thiazole derivatives have been investigated for their potential as activators of metabolic enzymes like glucokinase . Furthermore, N-(thiazol-2-yl) benzamide analogs, which share a similar pharmacophore, have been identified as potent and selective negative allosteric modulators of the Zinc-Activated Channel (ZAC), representing a valuable tool for studying this atypical Cys-loop receptor . This combination of structural features makes this compound a compound of interest for researchers in medicinal chemistry, particularly for screening campaigns, structure-activity relationship (SAR) studies, and investigating new modulators of pharmaceutically relevant targets. The specific biological activity and mechanism of action for this compound should be determined experimentally by the research investigator. This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S3/c1-13-16(25-18(20-13)15-8-5-10-24-15)12-19-17(21)9-11-26(22,23)14-6-3-2-4-7-14/h2-8,10H,9,11-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZUNNKNMCIGLMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(phenylsulfonyl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and thiophene intermediates, followed by their coupling under specific conditions. The final step involves the introduction of the phenylsulfonyl group through sulfonylation reactions. Common reagents used in these reactions include thionyl chloride, sulfonyl chlorides, and various catalysts to facilitate the coupling and sulfonylation processes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(phenylsulfonyl)propanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the thiazole and thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups into the thiazole or thiophene rings, leading to a diverse array of derivatives.

Scientific Research Applications

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(phenylsulfonyl)propanamide has several scientific research applications:

    Chemistry: The compound is studied for its reactivity and potential as a building block for more complex molecules.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound’s unique structure makes it a candidate for use in materials science and the development of novel materials with specific properties.

Mechanism of Action

The mechanism by which N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(phenylsulfonyl)propanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Thiazole-Based Chemistry

Thiazole derivatives are widely explored for medicinal and pesticidal applications due to their heterocyclic versatility. Below is a comparative analysis of key analogs:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications References
N-((4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(phenylsulfonyl)propanamide (Target Compound) C₁₈H₁₇N₃O₂S₂ 395.48 Thiophene, phenylsulfonyl, propanamide Hypothesized pesticidal/medicinal activity
N-(4-Methyl-2-(pyridin-3-yl)thiazol-5-yl)-3-((3,3,3-trifluoropropyl)thio)propanamide (P6) C₁₇H₁₇F₃N₄OS₂ 410.46 Pyridine, trifluoropropylthio, propanamide Pesticidal activity (Dow AgroSciences)
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (7c) C₁₆H₁₇N₅O₂S₂ 375.47 Oxadiazole, amino-thiazole, methylphenyl Anticancer potential (IC₅₀ = 1.61 μg/mL)
N-(4-Chloro-2-(pyrimidin-5-yl)thiazol-5-yl)-3-((3,3,3-trifluoropropyl)thio)propanamide (FA3) C₁₄H₁₂ClF₃N₄OS₂ 408.84 Chloro, pyrimidine, trifluoropropylthio Pesticidal activity (Dow AgroSciences)
N-[4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-(3-methyl-2,6-dioxopurin-8-yl)propanamide C₁₉H₁₇FN₆O₃S 428.44 Fluorophenyl, purine-dione Hypothesized kinase inhibition
Key Observations:
  • The phenylsulfonyl moiety could improve metabolic stability over sulfur-containing groups like trifluoropropylthio (P6, FA3) .
  • Dow AgroSciences’ analogs (P6, FA3) highlight the role of trifluoropropylthio/pyridinyl groups in pesticidal activity, though the target compound’s thiophene may redirect applications .

Functional Group Analysis

Sulfonyl vs. Sulfonyl/Sulfinyl Derivatives:
  • Sulfinyl/Sulfonyl Groups (e.g., FA7): Compounds like FA7 (3-((3,3,3-trifluoropropyl)sulfinyl)propanamide) show enhanced pesticidal potency compared to thioether analogs, indicating oxidation state critically affects activity .
Thiophene vs. Pyridine/Pyrimidine:
  • Thiophene : Offers electron-rich aromaticity, improving solubility and metal-binding capacity compared to pyridine .
  • Pyrimidine/Pyridine : Enhance hydrogen-bonding interactions in pesticidal targets (e.g., FA3) .

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